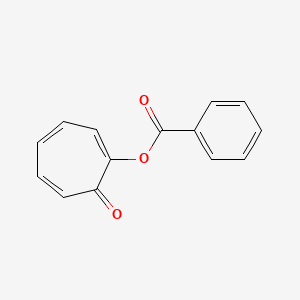![molecular formula C19H21N3O2S B5684069 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5684069.png)
8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one, also known as MTDP, is a chemical compound that has been gaining attention in the scientific community for its potential applications in the field of medicine. MTDP is a spirocyclic compound that contains a thiazole ring and a diazaspirodecane ring system. It has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and oxidative stress. 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one may also act by modulating the expression of certain genes involved in insulin sensitivity.
Biochemical and Physiological Effects:
8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, protect neurons from damage caused by oxidative stress, and improve insulin sensitivity. 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has also been shown to exhibit anti-inflammatory and antioxidant activity.
実験室実験の利点と制限
8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, one limitation of 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
将来の方向性
There are several future directions for research on 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one. One area of research could focus on elucidating the mechanism of action of 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one. Another area of research could focus on developing new synthetic methods for 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one that are more efficient and environmentally friendly. Additionally, research could focus on optimizing the biological activity of 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one and exploring its potential applications in other areas of medicine.
合成法
8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has been synthesized using different methods, including the reaction of a thiazole aldehyde with a diazaspirodecane amine in the presence of a Lewis acid catalyst. Another method involves the reaction of a thiazole carboxylic acid with a diazaspirodecane amine in the presence of a coupling reagent. Both methods have been reported to give high yields of 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one.
科学的研究の応用
8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has been studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. Additionally, 8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity.
特性
IUPAC Name |
8-(4-methyl-1,3-thiazole-5-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13-16(25-12-20-13)18(24)22-9-7-19(8-10-22)11-15(17(23)21-19)14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGJSFLJOBNSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683995.png)
![4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5683998.png)

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)


![9-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684036.png)
![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)
![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]acetamide](/img/structure/B5684077.png)
![2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)
